1H-Imidazole, 1-ethyl-4-methyl
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Overview
Description
1H-Imidazole, 1-ethyl-4-methyl is a derivative of imidazole. It has a molecular formula of C6H10N2 and a molecular weight of 110.1570 . Imidazole is a five-membered heterocyclic compound that contains three carbon atoms, two nitrogen atoms, and two double bonds .
Synthesis Analysis
Imidazole derivatives can be synthesized using various methods. One common method involves the acid-catalyzed methylation of imidazole by methanol . Another method involves the Radziszewski reaction from glyoxal, formaldehyde, and a mixture of ammonia and methylamine . There are also protocols that provide 1,4,5-trisubstituted and 1,4-/4,5-disubstituted imidazoles regioselectively in a single pot from aryl-substituted tosylmethyl isocyanide (TosMIC) reagents and imines generated in situ from virtually any aldehyde and amine .Molecular Structure Analysis
The molecular structure of 1H-Imidazole, 1-ethyl-4-methyl is available as a 2D Mol file or as a computed 3D SD file . The structure can be viewed using Java or Javascript .Physical And Chemical Properties Analysis
1H-Imidazole, 1-ethyl-4-methyl has a molecular weight of 110.1570 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the search results.Scientific Research Applications
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Synthesis of Imidazoles
- Field : Organic & Biomolecular Chemistry
- Application Summary : Imidazoles are key components to functional molecules that are used in a variety of everyday applications . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles .
- Methods : The methodologies are based around the functional group compatibility of the process and resultant substitution patterns around the ring .
- Results : The review discusses the scope and limitations, reaction mechanisms, and future challenges of these methodologies .
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Therapeutic Potential of Imidazole Containing Compounds
- Field : Pharmacology
- Application Summary : Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- Methods : The review summarizes various kinds of synthetic routes for imidazole and their derived products .
- Results : There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .
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Use as a Synthetic Intermediate
- Field : Industrial Chemistry
- Application Summary : 2-Ethyl-4-methyl-1H-imidazole is a useful synthetic intermediate . It can be used as a building block for active ingredients as well as in epoxy curing .
- Methods : It is used as an intermediate for pharmaceuticals, agrochemicals, dyes, textile auxiliaries, pigments, and other organic chemicals .
- Results : The specific outcomes would depend on the particular application and the compounds being synthesized .
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Fluorescent Protein Chromophores
- Field : Biochemistry
- Application Summary : Imidazol-4-ones are utilized for a large range of applications, including fluorescent protein chromophores .
- Methods : The specific methods would depend on the particular application and the compounds being synthesized .
- Results : The specific outcomes would depend on the particular application and the compounds being synthesized .
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Agrochemicals
- Field : Agricultural Chemistry
- Application Summary : Imidazol-4-ones are utilized for a large range of applications, including agrochemicals .
- Methods : The specific methods would depend on the particular application and the compounds being synthesized .
- Results : The specific outcomes would depend on the particular application and the compounds being synthesized .
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Natural Products
- Field : Natural Product Chemistry
- Application Summary : Imidazol-4-ones are utilized for a large range of applications, including natural products . This heterocyclic structural motif is also found naturally occurring in the body .
- Methods : The specific methods would depend on the particular application and the compounds being synthesized .
- Results : The specific outcomes would depend on the particular application and the compounds being synthesized .
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Medicinal Chemistry
- Field : Medicinal Chemistry
- Application Summary : Imidazol-4-ones are utilized for a large range of applications, including medicinal chemistry .
- Methods : The specific methods would depend on the particular application and the compounds being synthesized .
- Results : The specific outcomes would depend on the particular application and the compounds being synthesized .
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Textile Auxiliaries
- Field : Textile Chemistry
- Application Summary : 2-Ethyl-4-methyl-1H-imidazole is used as an intermediate for textile auxiliaries .
- Methods : The specific methods would depend on the particular application and the compounds being synthesized .
- Results : The specific outcomes would depend on the particular application and the compounds being synthesized .
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Pigments
- Field : Color Chemistry
- Application Summary : 2-Ethyl-4-methyl-1H-imidazole is used as an intermediate for pigments .
- Methods : The specific methods would depend on the particular application and the compounds being synthesized .
- Results : The specific outcomes would depend on the particular application and the compounds being synthesized .
Safety And Hazards
While specific safety and hazard information for 1H-Imidazole, 1-ethyl-4-methyl is not available, it is generally recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes when handling imidazole derivatives . Personal protective equipment should be used, and adequate ventilation should be ensured .
properties
IUPAC Name |
1-ethyl-4-methylimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2/c1-3-8-4-6(2)7-5-8/h4-5H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXZUHDMMANYKMX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(N=C1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30336147 |
Source
|
Record name | 1H-Imidazole, 1-ethyl-4-methyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30336147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-4-methyl-1h-imidazole | |
CAS RN |
144748-24-3 |
Source
|
Record name | 1H-Imidazole, 1-ethyl-4-methyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30336147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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